Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of dimethyl terephthalate as a starting material. For instance, dimethyl 2,3-dihydroxyterephthalate is an intermediate in the synthesis of various polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents . Additionally, the thermal reaction of 2,2-dimethyl-2H, 4H-1,3-dioxin-4-ones with amines leads to the formation of β-ketocarboxamides, which are important intermediates in organic synthesis . These methods suggest that the synthesis of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate might involve similar intermediates or reactions.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been studied, with the crystal structure of dimethyl 2,3-dihydroxyterephthalate being reported . This provides a basis for understanding the molecular geometry, bonding, and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, the Pummerer rearrangement of a methylsulfinylcarbanion-derived compound leads to p-phenylenediglyoxal bis(methylhemimercaptal), which can be hydrolyzed to p-phenylenediglyoxal . Such reactions indicate the reactivity of the dimethyl terephthalate derivatives and may shed light on the types of chemical transformations that this compound could undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can be inferred. For instance, the solubility, melting point, and stability of dimethyl 2,3-dihydroxyterephthalate could provide a comparative basis for the compound . The reactivity of β-ketocarboxamides and their derivatives also suggests potential reactivity profiles for this compound .
properties
IUPAC Name |
dimethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-24-18(22)11-7-8-12(19(23)25-2)13(9-11)20-17(21)16-10-26-14-5-3-4-6-15(14)27-16/h3-9,16H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKLVKACUJUKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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